molecular formula C21H22N2O2S2 B12012500 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12012500
M. Wt: 398.5 g/mol
InChI Key: UUHBOWHQGNMRFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzothieno Ring: This step involves the cyclization of appropriate precursors to form the benzothieno ring structure.

    Introduction of the Pyrimidinone Moiety: This step involves the formation of the pyrimidinone ring through condensation reactions.

    Attachment of the Allyl and Methoxybenzyl Groups:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the synthesis would typically involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of allyl, methoxybenzyl, and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N2O2S2/c1-3-11-23-20(24)18-16-9-4-5-10-17(16)27-19(18)22-21(23)26-13-14-7-6-8-15(12-14)25-2/h3,6-8,12H,1,4-5,9-11,13H2,2H3

InChI Key

UUHBOWHQGNMRFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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